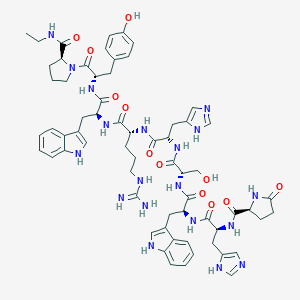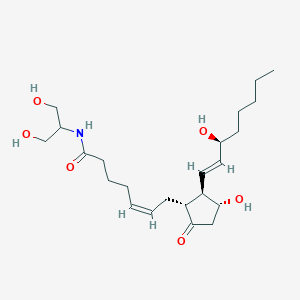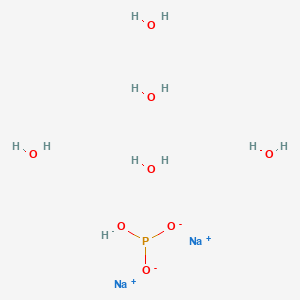
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken) is a peptide hormone that is commonly used in scientific research. It is a synthetic version of the natural hormone Luteinizing Hormone-Releasing Hormone (LHRH) that is found in chickens. This hormone plays a vital role in the regulation of reproductive functions in both males and females. The synthetic version of LHRH II is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Wirkmechanismus
The mechanism of action of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) involves the activation of LHRH receptors in the pituitary gland. This activation leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are responsible for the regulation of reproductive functions in both males and females.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) include the stimulation of gonadotropin secretion, which leads to the regulation of reproductive functions in both males and females. It also has potential anti-tumor effects, which makes it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) in lab experiments is its high potency and specificity. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using this hormone is its high cost, which can be a barrier for some researchers.
Zukünftige Richtungen
There are several future directions for research on (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)). One potential direction is to investigate its potential applications in the treatment of various reproductive disorders, including infertility and cancer. Another direction is to study its mechanism of action in greater detail, which could lead to the development of more effective treatments for reproductive disorders. Additionally, there is a need for further research on the safety and efficacy of this hormone in clinical trials.
Synthesemethoden
The synthesis of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) involves the chemical modification of the natural hormone LHRH. The modification involves the substitution of certain amino acids in the peptide chain with synthetic analogs. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure form of the hormone.
Wissenschaftliche Forschungsanwendungen
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) is used in scientific research to study its effects on reproductive functions in both males and females. It is also used to investigate its potential applications in the treatment of various reproductive disorders, including infertility and cancer.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H79N19O12/c1-2-69-62(94)53-14-8-22-83(53)63(95)51(23-35-15-17-40(85)18-16-35)81-57(89)47(24-36-28-71-43-11-5-3-9-41(36)43)77-55(87)45(13-7-21-70-64(65)66)76-59(91)49(26-38-30-67-33-73-38)80-61(93)52(32-84)82-58(90)48(25-37-29-72-44-12-6-4-10-42(37)44)78-60(92)50(27-39-31-68-34-74-39)79-56(88)46-19-20-54(86)75-46/h3-6,9-12,15-18,28-31,33-34,45-53,71-72,84-85H,2,7-8,13-14,19-27,32H2,1H3,(H,67,73)(H,68,74)(H,69,94)(H,75,86)(H,76,91)(H,77,87)(H,78,92)(H,79,88)(H,80,93)(H,81,89)(H,82,90)(H4,65,66,70)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXUXSFGTKDKKD-OIAWHVPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H79N19O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken) | |
CAS RN |
145940-57-4 |
Source


|
| Record name | 145940-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














